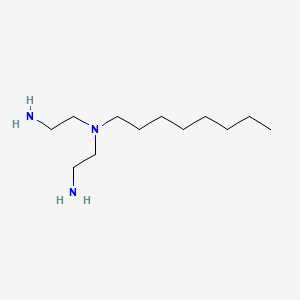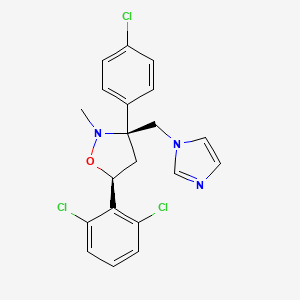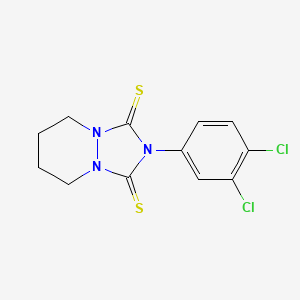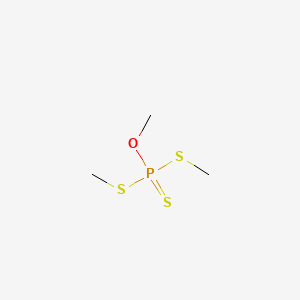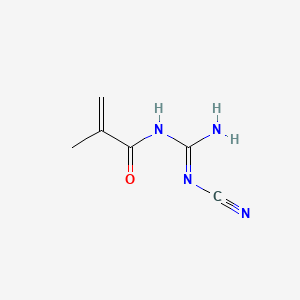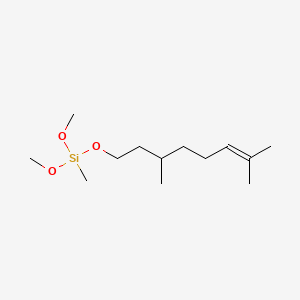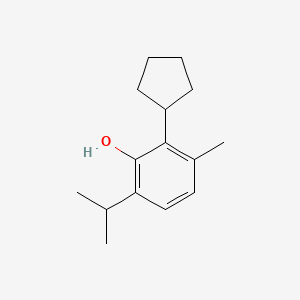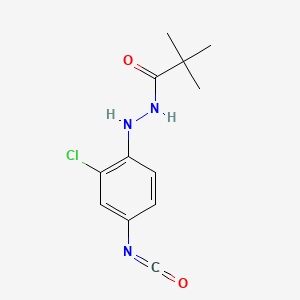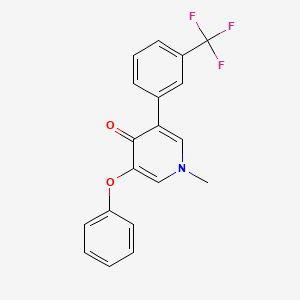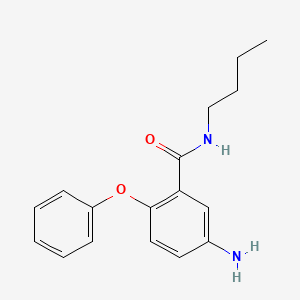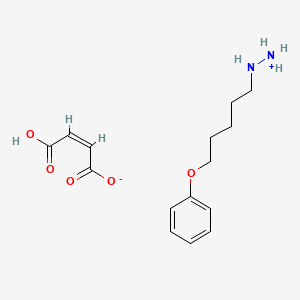![molecular formula C28H41ClN4O3 B15180070 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline CAS No. 93964-88-6](/img/structure/B15180070.png)
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline is a synthetic organic compound with the molecular formula C28H41ClN4O3. It is known for its vibrant color and is often used as a dye in various industrial applications. The compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, while the other is connected to a dodecyloxyethyl and ethyl group.
Métodos De Preparación
The synthesis of 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline under basic conditions to yield the final azo compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances. Its vibrant color makes it suitable for use in spectrophotometric assays.
Biology: The compound can be used as a staining agent in biological research to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of targeted drug delivery systems.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The compound’s effects are mediated through its ability to bind to proteins and nucleic acids, altering their function and activity. The pathways involved include oxidative stress and the generation of reactive oxygen species, which can lead to cellular damage or apoptosis.
Comparación Con Compuestos Similares
4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline can be compared with other azo compounds such as:
4-[(2-Chloro-4-nitrophenyl)azo]-N,N-dimethylaniline: Similar in structure but with different alkyl substitutions, leading to variations in solubility and reactivity.
4-[(2-Chloro-4-nitrophenyl)azo]-N-phenyl-N-ethyl-aniline: Contains a phenyl group instead of a dodecyloxyethyl group, affecting its hydrophobicity and application in different environments.
The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
93964-88-6 |
|---|---|
Fórmula molecular |
C28H41ClN4O3 |
Peso molecular |
517.1 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-dodecoxyethyl)-N-ethylaniline |
InChI |
InChI=1S/C28H41ClN4O3/c1-3-5-6-7-8-9-10-11-12-13-21-36-22-20-32(4-2)25-16-14-24(15-17-25)30-31-28-19-18-26(33(34)35)23-27(28)29/h14-19,23H,3-13,20-22H2,1-2H3 |
Clave InChI |
AECRWDRUAXJGIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



